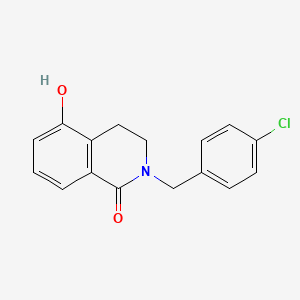![molecular formula C14H13FN2OS B1461066 2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one CAS No. 451487-18-6](/img/structure/B1461066.png)
2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Vue d'ensemble
Description
“2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one” is a compound that belongs to the class of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives . It has been studied for its anti-inflammatory properties and potential use as a fluorescent probe for determining tumors or their progression .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a cyclopenta[d]pyrimidin-4-one core with a fluorobenzylthio group attached . The exact interactions and structural characteristics of this compound would require further study and analysis.
Applications De Recherche Scientifique
Anticancer Potential
A prominent application of this compound is in the field of cancer research. A study by Harsha et al. (2018) synthesized derivatives of this compound and evaluated their cytotoxic activity on HCT-116 and A-549 cell lines. The results showed significant anticancer potential, especially against the HCT-116 cell line. This suggests that the compound and its derivatives might have therapeutic applications in treating certain types of cancers.
Neuropharmacological Properties
The compound has also been investigated for potential neuropharmacological applications. Zhang et al. (2016) studied a series of derivatives for their anticonvulsant and antidepressant activities. The study highlighted significant anticonvulsant and antidepressant effects, indicating its potential use in developing treatments for neurological disorders.
Antimicrobial and Antifungal Activities
Research by Kahveci et al. (2020) explored the antimicrobial and antifungal activities of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Their findings revealed that certain derivatives showed higher antifungal activity than fluconazole against Candida fungus species. This suggests potential applications in developing new antimicrobial and antifungal agents.
Antimalarial Properties
The antimalarial potential of pyrido[1,2-a]pyrimidin-4-ones derivatives was investigated by Mane et al. (2014). They found that certain compounds exhibited moderate antimalarial activity, indicating potential use in antimalarial drug development.
Antitubercular and DNA Cleavage Studies
Compounds similar to 2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one have also been studied for their antitubercular activity. Reddy et al. (2015) found that certain benzocoumarin-pyrimidine hybrids exhibited potent antitubercular activity. Additionally, they observed DNA cleavage activity, suggesting a mechanism of action and potential therapeutic applications.
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the division and proliferation of cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of DNA and the division of cells . The downstream effects of this disruption can include the induction of apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . The inhibition of these enzymes can lead to a reduction in the production of pro-inflammatory mediators, making the compound a potential candidate for anti-inflammatory drug development. Additionally, this compound interacts with various proteins through non-covalent binding, which can modulate their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and altered metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of target enzymes, such as COX-2 and iNOS, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to a decrease in the production of inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This results in changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of metabolic enzymes and prolonged activation of apoptotic pathways . These long-term effects highlight the potential of this compound as a therapeutic agent with lasting impact.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that its efficacy and toxicity are dose-dependent . At lower doses, the compound exhibits anti-inflammatory and anti-cancer properties with minimal adverse effects . At higher doses, it can cause toxicity, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in these organs . These findings underscore the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes involved in the metabolism of xenobiotics . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further conjugated and excreted . Additionally, the compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in altered levels of metabolites and reduced energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via organic anion transporters and distributed to various cellular compartments . Once inside the cell, it can bind to intracellular proteins, such as heat shock proteins, which facilitate its proper folding and localization . The distribution of the compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . The subcellular localization of the compound is regulated by specific targeting signals and post-translational modifications, such as phosphorylation, which direct it to specific cellular compartments .
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-10-6-4-9(5-7-10)8-19-14-16-12-3-1-2-11(12)13(18)17-14/h4-7H,1-3,8H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKHGMLLRQLUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)SCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1460985.png)
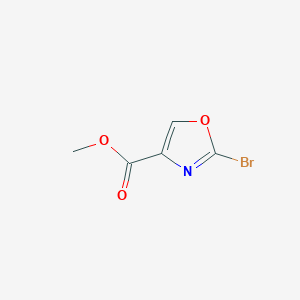
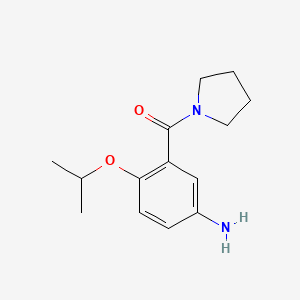
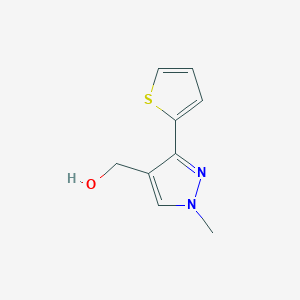

![1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1460993.png)
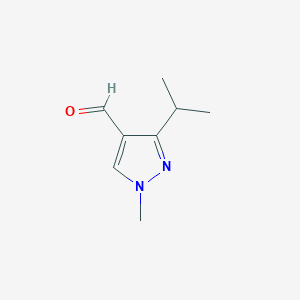

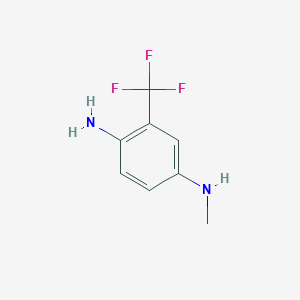


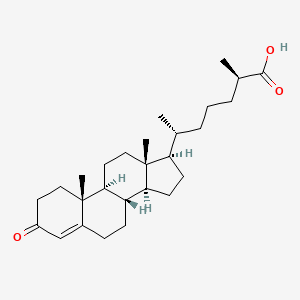
![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)
